Afubiata

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

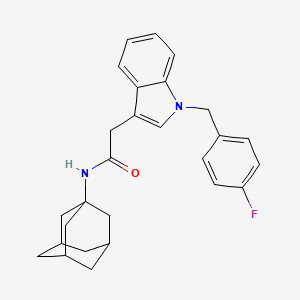

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H29FN2O |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

N-(1-adamantyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |

InChI |

InChI=1S/C27H29FN2O/c28-23-7-5-18(6-8-23)16-30-17-22(24-3-1-2-4-25(24)30)12-26(31)29-27-13-19-9-20(14-27)11-21(10-19)15-27/h1-8,17,19-21H,9-16H2,(H,29,31) |

InChI Key |

UGPWISFILITTLX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Blueprint of Afubiata: A Technical Guide to its Mechanism of Action

For Immediate Release

[CITY, State] – [Date] – In the evolving landscape of psychoactive substances, a comprehensive understanding of the molecular mechanisms of novel compounds is paramount for the scientific and medical communities. This technical guide offers an in-depth exploration of the mechanism of action of Afubiata, a synthetic cannabinoid that has emerged as a significant compound of interest. This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its metabolic pathways, inferred receptor interactions, and the experimental methodologies used in its characterization.

Executive Summary

This compound is a synthetic cannabinoid characterized by its interaction with the endocannabinoid system. While direct pharmacological data on this compound is emerging, its structural similarity to other known synthetic cannabinoids, particularly ADB-FUBIATA, provides a strong basis for understanding its mechanism of action. This guide synthesizes the available metabolic data for this compound and infers its primary pharmacological activity through the lens of its structural analogs. It details the downstream signaling cascades likely initiated upon receptor binding and provides a comprehensive overview of the experimental protocols necessary for its study.

Metabolic Profile of this compound

The biotransformation of this compound is a critical aspect of its pharmacology and toxicology. In vitro studies utilizing human liver microsomes have elucidated its primary metabolic pathways.

This compound undergoes extensive phase I metabolism primarily through three main reactions:

-

Hydroxylation: The addition of a hydroxyl group is a major metabolic route.

-

N-dealkylation: The removal of an alkyl group from the nitrogen atom.

-

Ketone Formation: The oxidation of a secondary alcohol to a ketone.

Among the various metabolites identified, the most abundant is A16 , which is hydroxylated at the adamantane moiety.[1][2] The proposed metabolic pathways are visualized in the diagram below.

Inferred Mechanism of Action: Cannabinoid Receptor Agonism

Based on the pharmacological profile of its close structural analog, ADB-FUBIATA, this compound is presumed to act as a potent and selective agonist for the cannabinoid receptor type 1 (CB1).

Quantitative Data for the Structural Analog ADB-FUBIATA

| Parameter | Value | Receptor | Reference Compound |

| EC50 | 635 nM | CB1 | CP55,940 |

| Emax | 141% | CB1 | CP55,940 |

| Activity at CB2 | Almost no activity | CB2 | - |

This data pertains to ADB-FUBIATA and is used to infer the activity of this compound.

Signaling Pathways

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound is expected to initiate a cascade of intracellular signaling events. The CB1 receptor is primarily coupled to the inhibitory G-protein, Gi/o.

Upon agonist binding, the following signaling pathway is activated:

-

G-protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[3]

-

Modulation of Ion Channels: The βγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The βγ subunit can also activate the MAPK/ERK signaling cascade, which is involved in the regulation of various cellular processes, including gene expression and cell proliferation.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro metabolic profiling of new synthetic cannabinoids, ADB-FUBIATA, this compound, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of the cAMP/protein kinase A pathway and of mitogen-activated protein kinase in the anti-proliferative effects of anandamide in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Synthesis and Purification of Afubiata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthesis and purification methodology for Afubiata, a synthetic cannabinoid. While a specific, publicly available synthesis protocol for this compound (Adamantyl-FUBIATA) is not documented, this guide outlines a scientifically grounded, two-step synthetic pathway based on established organic chemistry principles and published methods for structurally analogous compounds. The proposed synthesis involves the amidation of indole-3-acetic acid with adamantanamine, followed by the N-alkylation of the indole ring with 4-fluorobenzyl bromide. This document also details purification techniques standard for this class of molecules, including flash chromatography, to achieve high purity. Furthermore, this guide presents the established cannabinoid receptor signaling pathway, through which this compound is presumed to exert its biological effects. All quantitative data and experimental protocols are presented in a clear and structured format to aid in research and development.

Introduction

This compound is an analytical reference standard structurally related to known synthetic cannabinoids.[1][2] Its chemical name is 1-[(4-fluorophenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-acetamide, and its CAS number is 2985275-14-5.[1] Like other synthetic cannabinoids, this compound is designed to interact with the cannabinoid receptors, primarily CB1 and CB2, mimicking the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Understanding the synthesis and purification of such compounds is crucial for forensic analysis, toxicological studies, and the development of potential therapeutic agents or countermeasures. This guide provides a detailed, albeit theoretical, framework for the laboratory-scale synthesis and purification of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process:

-

Amide Coupling: Formation of the core acetamide structure by coupling indole-3-acetic acid with 1-adamantanamine.

-

N-Alkylation: Introduction of the 4-fluorobenzyl group onto the indole nitrogen.

The overall synthetic scheme is presented below:

Experimental Protocol: Step 1 - Synthesis of N-(Adamantan-1-yl)-2-(1H-indol-3-yl)acetamide

This protocol is adapted from methodologies for the synthesis of similar N-substituted indole-3-acetamides.

Materials:

-

Indole-3-acetic acid

-

1-Adamantanamine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of indole-3-acetic acid (1.0 eq) in anhydrous DMF, add 1-adamantanamine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel.

Experimental Protocol: Step 2 - Synthesis of this compound (N-Alkylation)

This protocol is based on standard N-alkylation procedures for indoles.

Materials:

-

N-(Adamantan-1-yl)-2-(1H-indol-3-yl)acetamide (from Step 1)

-

4-Fluorobenzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-(Adamantan-1-yl)-2-(1H-indol-3-yl)acetamide (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the final product is critical to obtain a high-purity analytical standard. Flash chromatography is a commonly employed technique for the purification of synthetic cannabinoids.[3]

Experimental Protocol: Flash Chromatography

Materials and Equipment:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Flash chromatography system

Procedure:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the sample onto a silica gel column.

-

Elute the column with a gradient of EtOAc in hexane. A typical gradient might start from 5% EtOAc in hexane and gradually increase to 30-50% EtOAc.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

-

The purity of the final compound should be assessed by analytical techniques such as HPLC, LC-MS, and NMR. A purity of ≥98% is expected for an analytical reference standard.[1]

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of this compound, based on reported yields for structurally similar compounds.

| Parameter | Step 1: Amide Coupling | Step 2: N-Alkylation | Overall |

| Theoretical Yield | Dependent on starting material scale | Dependent on intermediate scale | Dependent on starting material scale |

| Expected Yield | 80-90% | 75-85% | 60-76% |

| Purity (Post-Purification) | >95% | >98% | >98% |

| Reaction Time | 12-24 hours | 12-24 hours | 24-48 hours |

Cannabinoid Receptor Signaling Pathway

This compound, as a synthetic cannabinoid, is expected to act as an agonist at the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Upon binding of this compound to the CB1 receptor, the associated Gi/o protein is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The activated G-protein also modulates ion channels, typically inhibiting calcium channels and activating potassium channels. Furthermore, cannabinoid receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascade, which can lead to changes in gene expression and cellular function.

Conclusion

This technical guide provides a detailed, plausible framework for the synthesis and purification of this compound, a synthetic cannabinoid of forensic and research interest. The proposed two-step synthesis, involving amide coupling and N-alkylation, is based on established and reliable organic chemistry reactions. The outlined purification protocol using flash chromatography is a standard and effective method for obtaining high-purity compounds of this class. The provided information on the cannabinoid receptor signaling pathway offers context for its biological activity. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with synthetic cannabinoids. All protocols should be performed with appropriate safety precautions in a controlled laboratory setting.

References

- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

- 3. A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cannabinoid Afubiata: A Technical Overview of its Discovery, Metabolism, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afubiata is a recently identified synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Characterized by a novel acetamide linker structure, this compound is designed to mimic the effects of tetrahydrocannabinol (THC) by targeting the human cannabinoid receptor 1 (CB1). This technical guide provides a comprehensive overview of the discovery, metabolic fate, and presumed mechanism of action of this compound. The information presented herein is based on in vitro metabolism studies and the broader understanding of SCRA pharmacology, intended to inform forensic analysis, clinical toxicology, and future research.

Discovery and History

This compound was first identified as a new psychoactive substance in the recreational drug market.[1][2] Like many SCRAs, it was likely synthesized to circumvent existing drug laws.[1][2] It belongs to a class of synthetic cannabinoids featuring an acetamide linker. The formal chemical name for this compound is 1-[(4-fluorophenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-acetamide.

Presumed Signaling Pathway

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The activation of the CB1 receptor by an agonist like this compound is thought to initiate a downstream signaling cascade that leads to the psychoactive effects associated with the substance.

The binding of this compound to the CB1 receptor is expected to activate the associated Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Additionally, the activation of the Gi/o protein can lead to the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. This combination of signaling events ultimately dampens neuronal activity and neurotransmitter release.

Presumed CB1 Receptor Signaling Pathway for this compound

In Vitro Metabolism

The metabolic fate of this compound has been investigated through in vitro studies using human liver microsomes (HLM).[1] These studies are crucial for identifying the metabolites that can be used as biomarkers for detecting this compound consumption in forensic and clinical settings.

Metabolic Pathways

The primary metabolic transformations of this compound are phase I reactions, including hydroxylation, N-dealkylation, and ketone formation. Hydroxylation, a common metabolic pathway for many xenobiotics, occurs on the adamantane moiety of the this compound molecule. N-dealkylation involves the removal of the N-alkyl group. Ketone formation is another oxidative transformation observed for this compound.

Metabolic Pathways of this compound

Identified Metabolites

The in vitro metabolism studies of this compound have identified several metabolites. The most abundant metabolite, as determined by peak area in liquid chromatography-high-resolution mass spectrometry (LC-HRMS), is A16, which is hydroxylated at the adamantane group.

| Metabolite ID | Metabolic Transformation | Relative Abundance |

| A16 | Hydroxylation at the adamantane | Most Abundant |

| - | N-dealkylation | Detected |

| - | Ketone formation | Detected |

Experimental Protocols

The following sections detail the methodologies employed for the in vitro metabolism studies of this compound.

In Vitro Incubation with Human Liver Microsomes

This protocol outlines the general procedure for the incubation of a test compound with human liver microsomes to study its phase I metabolism.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent for quenching)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.

-

Initiate the metabolic reaction by adding a small volume of the this compound stock solution to the incubation mixture to achieve a final concentration of 10 μmol/L.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis by LC-HRMS.

LC-HRMS Analysis of Metabolites

This section describes a general workflow for the analysis of in vitro incubation samples to identify and characterize metabolites.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

-

High-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer

-

C18 or similar reversed-phase analytical column

Procedure:

-

Sample Preparation: Dilute the supernatant from the in vitro incubation with a suitable solvent if necessary.

-

Chromatographic Separation:

-

Inject the prepared sample onto the LC system.

-

Separate the parent compound and its metabolites using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

Analyze the eluent from the LC column using the HRMS instrument, typically in positive electrospray ionization (ESI) mode.

-

Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation of potential metabolites.

-

-

Data Analysis:

-

Process the acquired data using specialized software.

-

Identify potential metabolites by searching for expected mass shifts from the parent drug (e.g., +16 Da for hydroxylation, -alkyl group for N-dealkylation, +14 Da for ketone formation from a methylene group).

-

Confirm the identity of metabolites by analyzing their fragmentation patterns from the MS/MS spectra.

-

Determine the relative abundance of each metabolite by comparing their peak areas in the chromatogram.

-

Experimental Workflow for this compound Metabolism Study

Conclusion

This compound represents a new generation of synthetic cannabinoids designed to evade legal controls. Understanding its metabolism is paramount for the development of reliable analytical methods for its detection in biological samples. The primary metabolic pathways involve hydroxylation, N-dealkylation, and ketone formation, with the hydroxylated metabolite A16 being the most abundant. The presumed mechanism of action of this compound is through the activation of the CB1 receptor, leading to its psychoactive effects. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound and its metabolites. The information provided in this guide serves as a foundational resource for the scientific and forensic communities engaged in the study of new psychoactive substances.

References

In Vitro Metabolism of Afubiata in Pooled Human Liver Microsomes: A Technical Guide

Abstract

This technical guide details the in vitro phase I metabolism of Afubiata, a novel synthetic cannabinoid featuring an acetamide linker structure. Understanding the metabolic fate of new psychoactive substances is critical for forensic toxicology and clinical diagnostics. This study utilized pooled human liver microsomes (HLMs) to identify primary metabolic pathways and characterize resulting metabolites. Key biotransformations included hydroxylation, N-dealkylation, and ketone formation.[1][2] The most abundant metabolite, A16, resulted from hydroxylation of the adamantane moiety and is recommended as a primary biomarker for confirming this compound consumption.[1][2] Methodologies for metabolic stability, metabolite identification, and reaction phenotyping are presented in detail to serve as a comprehensive resource for researchers in drug metabolism and forensic science.

Introduction

The emergence of synthetic cannabinoids with novel structural features, such as the acetamide linker in this compound, presents ongoing challenges for detection and toxicological assessment.[1] In vitro models using human liver microsomes (HLMs) are indispensable tools for rapidly characterizing the metabolic pathways of such compounds. HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.

This guide provides a detailed overview of the experimental protocols and findings related to the in vitro metabolism of this compound. The primary objectives of this study were:

-

To determine the principal metabolic pathways of this compound in HLMs.

-

To identify the structure of major metabolites for use as urinary biomarkers.

-

To identify the specific CYP450 isoenzymes responsible for this compound's clearance.

The findings indicate that this compound is extensively metabolized, primarily through oxidation. The identification of stable and abundant metabolites, such as A16 (adamantane-hydroxylated this compound), is crucial for developing reliable analytical methods for urinalysis.

Experimental Protocols

Metabolic Stability Assay

The metabolic stability of this compound was assessed to determine its rate of clearance in HLMs.

-

Materials: Pooled human liver microsomes (20 mg/mL), this compound (10 mM in DMSO), 0.5 M potassium phosphate buffer (pH 7.4), NADPH regenerating system (Solutions A and B).

-

Incubation: A final concentration of 10 μmol/L of this compound was incubated with HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer. The reaction mixture was pre-incubated at 37°C for 5 minutes.

-

Reaction Initiation: The reaction was initiated by adding the NADPH regenerating system.

-

Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction was stopped by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Samples were centrifuged to precipitate protein, and the supernatant was collected for analysis.

-

Analysis: The disappearance of the parent compound was monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of depletion.

Metabolite Identification

This protocol was designed to identify the structures of metabolites formed after incubation.

-

Incubation: this compound (10 μmol/L) was incubated with pooled HLMs (1.0 mg/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C for 1 hour.

-

Sample Preparation: The reaction was terminated with ice-cold acetonitrile. After centrifugation, the supernatant was evaporated to dryness and reconstituted in a mobile phase for analysis.

-

Instrumentation: Analysis was performed using high-resolution mass spectrometry (LC-HRMS), such as a Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer, to obtain accurate mass measurements for metabolite identification.

-

Data Analysis: Metabolite identification software was used to detect potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, N-dealkylation, ketone formation) and comparing MS/MS fragmentation patterns of metabolites with the parent drug.

Cytochrome P450 Reaction Phenotyping

Reaction phenotyping was performed to identify the specific CYP450 isoenzymes responsible for this compound metabolism.

-

Approach: Two primary methods were used:

-

Recombinant Human CYP Enzymes (rCYPs): this compound was incubated individually with a panel of common rCYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly assess the metabolic capability of each enzyme.

-

Chemical Inhibition Assay: this compound was incubated with HLMs in the presence and absence of selective chemical inhibitors for major CYP isoenzymes. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme.

-

-

Incubation Conditions: this compound (at a concentration near its Km, if known, otherwise 1-10 µM) was incubated with HLMs or rCYPs and an NADPH regenerating system. For the inhibition assay, a pre-incubation step with the specific inhibitor was included before adding this compound.

-

Analysis: The rate of formation of the primary metabolite (A16) or the depletion of this compound was measured by LC-MS/MS. The percentage of inhibition was calculated to determine the relative contribution of each CYP isoenzyme.

Data Presentation

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| HLM Concentration | 0.5 mg/mL |

| This compound Concentration | 10 µM |

| Half-Life (t½) | 25.8 min |

| Intrinsic Clearance (CLint) | 26.9 µL/min/mg |

Table 2: Summary of Phase I Metabolites of this compound Identified in HLM Incubations

| Metabolite ID | Biotransformation | Relative Peak Area (%) | Proposed Structure |

| A16 | Hydroxylation (Adamantane) | 100 (Most Abundant) | This compound + OH |

| A12 | N-dealkylation | 45 | This compound - C₅H₁₁ |

| A14 | Ketone Formation | 32 | This compound + O - 2H |

| A18 | Hydroxylation (Indole) | 21 | This compound + OH |

| A20 | Dihydroxylation | 15 | This compound + 2OH |

Data derived from LC-HRMS peak area analysis. The most abundant metabolite (A16) is set to 100%.

Table 3: Relative Contribution of CYP450 Isoforms to this compound Metabolism

| CYP450 Isoform | Method | % Contribution / Inhibition |

| CYP3A4 | Chemical Inhibition (Ketoconazole) | 78% Inhibition |

| CYP2C19 | Chemical Inhibition (Ticlopidine) | 15% Inhibition |

| CYP2D6 | Chemical Inhibition (Quinidine) | < 5% Inhibition |

| CYP1A2 | Chemical Inhibition (Furafylline) | < 5% Inhibition |

| CYP2C9 | Chemical Inhibition (Tienilic Acid) | < 5% Inhibition |

Results indicate that CYP3A4 is the primary enzyme responsible for this compound metabolism, with a minor contribution from CYP2C19.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro metabolism of this compound in HLMs.

Proposed Metabolic Pathway of this compound

Caption: Proposed Phase I metabolic pathways of this compound.

References

An In-depth Technical Guide on the Proposed Metabolic Pathways of Afubiata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed metabolic pathways of Afubiata, a synthetic cannabinoid. The information presented herein is synthesized from recent in vitro metabolic profiling studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

This compound is a synthetic cannabinoid that has been identified in the recreational drug market. Understanding its metabolic fate is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This document outlines the primary metabolic transformations this compound undergoes, based on studies utilizing human liver microsomes.

Proposed Metabolic Pathways

The metabolism of this compound primarily involves Phase I reactions, which introduce or expose functional groups to increase the compound's polarity and facilitate its excretion. The major metabolic pathways identified for this compound are:

-

Hydroxylation: This is a key metabolic route where a hydroxyl group (-OH) is added to the molecule. For this compound, hydroxylation predominantly occurs on the adamantane moiety.[1][2] The metabolite A16, which is hydroxylated at the adamantane, has been identified as the most abundant metabolite in in vitro studies.[1][2]

-

N-Dealkylation: This process involves the removal of an alkyl group from the nitrogen atom within the this compound structure.[1]

-

Ketone Formation: this compound can also undergo oxidation to form a ketone.

These metabolic transformations are consistent with the metabolism of other synthetic cannabinoids.

Quantitative Data Summary

The following table summarizes the key metabolites of this compound and related synthetic cannabinoids as identified in recent literature. The abundance is described based on peak areas from liquid chromatography-high-resolution mass spectrometry analysis.

| Compound | Metabolite ID | Metabolic Reaction | Position of Modification | Relative Abundance |

| This compound | A16 | Hydroxylation | Adamantane | Most Abundant |

| This compound | - | N-Dealkylation | - | - |

| This compound | - | Ketone Formation | - | - |

| ADB-FUBIATA | AF7 | Hydroxylation | Indole/adjacent methylene | Most Abundant |

| CH-FUBIATA | CF15 | Hydroxylation | Cyclohexane | Most Abundant |

| CH-PIATA | CP9 | Hydroxylation | Pentane | Most Abundant |

Data synthesized from Watanabe et al., 2023.

Experimental Protocols

The following is a generalized methodology for the in vitro metabolic profiling of this compound based on cited studies.

Objective: To identify the Phase I metabolites of this compound using human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent)

-

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

-

Incubation: Prepare an incubation mixture containing this compound (e.g., at a final concentration of 10 μmol/L), human liver microsomes, and phosphate buffer.

-

Initiation of Reaction: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation Period: Incubate the reaction mixture for a specified period (e.g., 1 hour) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This step also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-HRMS Analysis: Analyze the supernatant using a liquid chromatography-high-resolution mass spectrometry system to separate and identify the metabolites.

Visualization of Metabolic Pathways

The following diagrams illustrate the proposed metabolic pathways of this compound and a conceptual workflow for its metabolic analysis.

Caption: Proposed Phase I metabolic pathways of this compound.

Caption: Generalized workflow for in vitro metabolic analysis.

References

Methodological & Application

Detecting Afamelanotide in Human Plasma: A Detailed LC-MS/MS Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Afamelanotide in human plasma. Afamelanotide (SCENESSE®) is a synthetic analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH) and is used to increase pain-free light exposure in adult patients with erythropoietic protoporphyria (EPP).[1] Accurate and precise quantification of Afamelanotide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

Afamelanotide is a tridecapeptide with the amino acid sequence Ac-Ser-Tyr-Ser-Nle-Glu-His-(D)Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.[2] It is a melanocortin-1 receptor agonist that stimulates the production of eumelanin, the dark pigment in the skin, thereby providing photoprotection.[1][3] The molecular weight of Afamelanotide is 1646.85 g/mol (anhydrous free base).[2]

This application note details a robust and sensitive LC-MS/MS method for the determination of Afamelanotide in human plasma, covering sample preparation, chromatographic separation, and mass spectrometric detection. The protocol is designed to be a representative method based on established principles of bioanalytical method development for peptides.

Signaling Pathway of Afamelanotide

Afamelanotide mimics the action of α-MSH by binding to the melanocortin-1 receptor (MC1R) on melanocytes. This binding activates a G-protein coupled receptor signaling cascade, leading to the production of eumelanin.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the LC-MS/MS detection of Afamelanotide.

Materials and Reagents

-

Afamelanotide reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of Afamelanotide (e.g., ¹³C, ¹⁵N labeled)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Trifluoroacetic acid (TFA) (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

-

96-well collection plates

Sample Preparation

A robust sample preparation procedure is critical for removing plasma proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer. A combination of protein precipitation followed by solid-phase extraction (SPE) is recommended for optimal cleanup of peptide samples.

Protocol:

-

Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

-

Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution. For calibration standards and quality control samples, add the corresponding Afamelanotide working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences, followed by a wash with 1 mL of an organic solvent like acetonitrile to remove non-polar interferences.

-

Elution: Elute the analyte and internal standard with 500 µL of an appropriate elution solvent (e.g., 5% formic acid in acetonitrile/methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC):

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Mass Spectrometry (MS):

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte |

| Afamelanotide | |

| SIL-IS | |

| Ion Source Temp. | 500°C |

| Collision Gas | Argon |

| Other Parameters | Dwell time, collision energy, and declustering potential should be optimized for each transition. |

Note: The specific MRM transitions for Afamelanotide and its stable isotope-labeled internal standard need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

Data Presentation and Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. The following tables summarize representative quantitative data based on information from preclinical studies and typical validation parameters.

Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) |

| Afamelanotide | Rat Plasma | 2.00 - 500 |

| Afamelanotide | Dog Plasma | 2.50 - 500 |

| Afamelanotide | Human Plasma | To be established |

Accuracy and Precision

| Matrix | Accuracy (%) |

| Rat Plasma | 94 - 112 |

| Dog Plasma | 97 - 107 |

| Human Plasma | To be established |

Precision is typically expected to be within ±15% (±20% at the Lower Limit of Quantification).

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of Afamelanotide in human plasma.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Afamelanotide in human plasma. The combination of protein precipitation and solid-phase extraction ensures a clean sample, minimizing matrix effects. The use of a stable isotope-labeled internal standard allows for accurate and precise measurements. This representative protocol serves as a strong foundation for researchers and scientists in the development and validation of bioanalytical methods for Afamelanotide and other therapeutic peptides.

References

Application Note: GC-MS Analysis of Phytochemicals in Azadirachta indica (Neem) Leaf Extract

Note on the Analyte: The requested analysis of "Afubiata" could not be performed as it is not a recognized or scientifically documented plant or substance. Therefore, this application note has been developed using a well-researched substitute, Azadirachta indica (Neem), a medicinal plant extensively analyzed by GC-MS for its rich phytochemical profile. The methodologies, data, and protocols provided are based on established scientific literature for Azadirachta indica and serve as a detailed example of a GC-MS application for medicinal plant analysis.

Introduction

Azadirachta indica, commonly known as Neem, is a medicinal plant renowned for its wide range of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer effects.[1][2][3][4] These therapeutic benefits are attributed to a complex array of bioactive compounds.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within complex plant extracts. This application note details a comprehensive protocol for the qualitative and quantitative analysis of phytochemicals in a methanolic extract of Azadirachta indica leaves using GC-MS.

Instrumentation and Methodology

The analysis is performed on a standard GC-MS system. The gas chromatograph separates the individual components of the extract based on their volatility and interaction with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification by comparing it against a spectral library, such as the National Institute of Standards and Technology (NIST) library.

Application

This protocol is designed for researchers, scientists, and professionals in drug development and natural product chemistry for:

-

Identifying and quantifying bioactive compounds in Azadirachta indica leaf extracts.

-

Quality control and standardization of herbal formulations.

-

Exploring the phytochemical basis for the plant's therapeutic properties.

Experimental Protocols

1. Sample Preparation: Methanolic Extraction of Azadirachta indica Leaves

-

Collection and Drying: Fresh, healthy leaves of Azadirachta indica are collected and washed thoroughly with running tap water, followed by a rinse with distilled water to remove any debris. The leaves are then shade-dried at room temperature for several days until they become brittle.

-

Powdering: The dried leaves are ground into a fine powder using a mechanical grinder.

-

Soxhlet Extraction:

-

A 20g sample of the powdered leaves is placed in a thimble and extracted with 250 mL of methanol using a Soxhlet apparatus for 8 hours at a temperature of 60-70°C.

-

The resulting methanolic extract is then filtered using Whatman No. 1 filter paper.

-

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

Storage: The dried extract is stored in an airtight container at 4°C until further analysis.

2. GC-MS Analysis Protocol

-

Sample Preparation for Injection: A 1 mg sample of the crude extract is redissolved in 1 mL of methanol. The solution is vortexed and then filtered through a 0.22 µm syringe filter into a GC vial.

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-35MS, 30 m x 0.25 mm ID x 0.25 µm film thickness) is used.

-

GC-MS Parameters: The following instrumental parameters are applied for the analysis:

-

Injector Temperature: 260°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 5°C/min.

-

Hold at 250°C for 2 minutes.

-

Ramp: Increase to 300°C at a rate of 15°C/min.

-

Final hold at 300°C for 15 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 200°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 30-500 amu.

-

-

Data Acquisition and Analysis:

-

The total run time for the analysis is approximately 55 minutes.

-

The eluted compounds are identified by comparing their mass spectra with the data from the NIST spectral library.

-

The relative percentage of each compound is calculated by comparing its average peak area to the total peak area.

-

Data Presentation

Table 1: Phytochemicals Identified in Methanolic Leaf Extract of Azadirachta indica by GC-MS

| Peak No. | Retention Time (min) | Compound Name | Molecular Formula | Peak Area (%) |

| 1 | 16.21 | n-Hexadecanoic acid | C₁₆H₃₂O₂ | 2.20 |

| 2 | 17.85 | Phytol | C₂₀H₄₀O | 10.55 |

| 3 | 18.02 | 9,12,15-Octadecatrien-1-ol, (Z,Z,Z)- | C₁₈H₃₂O | 12.89 |

| 4 | 19.54 | dl-alpha-Tocopherol (Vitamin E) | C₂₉H₅₀O₂ | 4.15 |

| 5 | 21.33 | β-Sitosterol | C₂₉H₅₀O | 3.36 |

| 6 | 24.35 | 3-Oxatricyclo[20.8.0.0(7,16)]triaconta-1(22),7(16)-diene | C₂₉H₄₈O | 25.11 |

Note: The compounds and their relative abundances are based on representative data from published studies. Actual results may vary.

Visualizations

Caption: Workflow for phytochemical analysis.

References

Application Notes and Protocols for the Quantification of Afubiata in Biological Samples

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Afubiata is an emerging small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. By blocking the phosphorylation and subsequent degradation of IκBα, this compound effectively prevents the nuclear translocation of the p65/p50 heterodimer, leading to a downstream reduction in the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Given its therapeutic potential in a range of inflammatory diseases and oncology, robust and reliable methods for the quantification of this compound in biological matrices are critical for preclinical and clinical development.

These application notes provide detailed protocols for the extraction and quantification of this compound from human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method. Additionally, protocols for assessing the biological activity of this compound by measuring its inhibitory effect on downstream cytokine production in cell culture models are described.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (this compound) | 415.2 -> 289.1 m/z |

| MRM Transition (Internal Standard) | 419.2 -> 293.1 m/z |

| Collision Energy | 25 eV |

| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Calibration Curve and Linearity for this compound in Human Plasma

| Calibration Point | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 0.5 | 0.48 | 96.0 |

| 2 | 1.0 | 1.03 | 103.0 |

| 3 | 5.0 | 5.15 | 103.0 |

| 4 | 25.0 | 24.2 | 96.8 |

| 5 | 100.0 | 101.5 | 101.5 |

| 6 | 250.0 | 255.0 | 102.0 |

| 7 | 500.0 | 490.0 | 98.0 |

| Linear Range | 0.5 - 500 ng/mL | R² | >0.995 |

Table 3: Precision and Accuracy for this compound Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | CV (%) |

| LLOQ | 0.5 | 0.49 | 98.0 | 8.5 |

| Low QC | 1.5 | 1.54 | 102.7 | 6.2 |

| Mid QC | 75.0 | 73.5 | 98.0 | 4.1 |

| High QC | 400.0 | 408.0 | 102.0 | 3.8 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's mechanism of action in the NF-κB signaling pathway.

Caption: Workflow for the quantification of this compound in human plasma.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

This compound-d4 (internal standard, IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

HPLC vials with inserts

2. Preparation of Stock Solutions and Standards

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and this compound-d4 in acetonitrile to prepare 1 mg/mL stock solutions.

-

Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile/water to prepare working solutions for calibration standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution in acetonitrile.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5-500 ng/mL) and QC samples (Low, Mid, High).

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma (standard, QC, or sample) into the corresponding tube.

-

Add 20 µL of the IS working solution (100 ng/mL this compound-d4) to all tubes except for the blank plasma.

-

To precipitate proteins, add 300 µL of cold acetonitrile to each tube.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer approximately 200 µL of the clear supernatant to HPLC vials with inserts.

-

Cap the vials and place them in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 .

-

Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.

-

Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

-

Inject 5 µL of each prepared sample.

5. Data Analysis

-

Integrate the chromatographic peaks for this compound and the internal standard (this compound-d4).

-

Calculate the peak area ratio (this compound Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis (1/x² weighting) to determine the slope, intercept, and correlation coefficient (R²).

-

Use the regression equation to calculate the concentration of this compound in the QC and unknown samples.

Protocol 2: In Vitro Biological Activity Assay - Inhibition of TNF-α Production

1. Cell Culture

-

Culture human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Differentiate THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh media.

2. Experimental Procedure

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include an unstimulated control group.

-

Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

3. TNF-α Measurement

-

Quantify the concentration of TNF-α in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis

-

Generate a standard curve for the TNF-α ELISA.

-

Calculate the concentration of TNF-α in each sample.

-

Normalize the TNF-α levels by subtracting the background from the unstimulated controls.

-

Plot the TNF-α concentration against the log of the this compound concentration.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced TNF-α production.

Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cannabinoid receptor binding assays, with a focus on characterizing novel synthetic cannabinoids like AFUBIATA. The methodologies described are essential for researchers, scientists, and drug development professionals working in cannabinoid pharmacology.

Introduction

Cannabinoid receptors, primarily the CB1 and CB2 subtypes, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The emergence of synthetic cannabinoids, such as ADB-FUBIATA and this compound, necessitates robust and reliable in vitro assays to determine their binding affinity and functional activity at these receptors.[1][2] These assays are fundamental in preclinical drug discovery and for understanding the pharmacological and toxicological profiles of new psychoactive substances.

Two common methods for assessing ligand binding to cannabinoid receptors are radioligand binding assays and fluorescence-based assays.[3][4][5] Radioligand binding assays are a traditional and reliable method for determining the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor. Fluorescence-based assays, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), offer a non-radioactive alternative with higher throughput capabilities.

Data Presentation

The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors. The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. Functional assays, on the other hand, measure the biological response following receptor binding and provide data on a compound's efficacy (Emax) and potency (EC50).

Table 1: Representative Binding Affinity and Functional Activity Data for Synthetic Cannabinoids at Human Cannabinoid Receptors

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| ADB-FUBIATA | hCB1 | β-arrestin2 Recruitment | EC50 | 635 nM | |

| ADB-FUBIATA | hCB1 | β-arrestin2 Recruitment | Emax | 141% (relative to CP55,940) | |

| ADB-FUBIATA | hCB2 | β-arrestin2 Recruitment | Activity | Almost no activity | |

| JWH-210 | CB1 | Radioligand Binding | Ki | 2.6 x 10⁻⁸ M | |

| JWH-250 | CB1 | Radioligand Binding | Ki | 1.1 x 10⁻⁷ M | |

| Δ⁹-THC | CB1 | Radioligand Binding | Ki | 2.3 x 10⁻⁷ M | |

| RCS-4 | CB1 | Radioligand Binding | Ki | 7.3 x 10⁻⁶ M | |

| JWH-015 | CB1 | Radioligand Binding | Ki | 2.3 x 10⁻⁵ M |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This protocol describes a standard method to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to cannabinoid receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940)

-

Unlabeled test compound (e.g., this compound)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Non-specific binding control: A high concentration of an unlabeled cannabinoid agonist (e.g., CP 55,940)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid and scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the cannabinoid receptor of interest to high density.

-

Harvest cells and pellet them by centrifugation.

-

Resuspend the cell pellet in ice-cold homogenization buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes from the supernatant by ultracentrifugation.

-

Resuspend the membrane pellet in binding buffer, determine the protein concentration, and store at -80°C.

-

-

Binding Assay:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Receptor membranes, radiolabeled ligand, and binding buffer.

-

Non-specific Binding: Receptor membranes, radiolabeled ligand, and a saturating concentration of an unlabeled cannabinoid agonist.

-

Displacement: Receptor membranes, radiolabeled ligand, and varying concentrations of the test compound.

-

-

The final concentration of the radiolabeled ligand should be close to its dissociation constant (Kd).

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Pre-soak the filter mat in wash buffer.

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For each concentration of the test compound, calculate the percentage of specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: TR-FRET Based Competition Binding Assay

This protocol provides a non-radioactive method to assess ligand binding kinetics at cannabinoid receptors.

Materials:

-

Cell membranes expressing SNAP-tagged human CB1 or CB2 receptors

-

Terbium cryptate (donor fluorophore)

-

Fluorescently labeled cannabinoid ligand (acceptor fluorophore, e.g., D77)

-

Unlabeled test compound

-

Assay buffer (HBSS, 5 mM HEPES, 0.5% BSA, 0.02% Pluronic F-127, pH 7.4)

-

GppNHp (non-hydrolyzable GTP analog)

-

384-well white OptiPlates

Methodology:

-

Membrane and Reagent Preparation:

-

Prepare cell membranes expressing SNAP-tagged receptors as described in Protocol 1.

-

Pre-incubate membranes with GppNHp to promote the dissociation of G proteins from the receptors.

-

Prepare serial dilutions of the unlabeled test compound and the fluorescent ligand.

-

-

TR-FRET Assay:

-

In a 384-well plate, add the fluorescent ligand and the unlabeled test compound.

-

Initiate the binding reaction by adding the cell membranes.

-

The final reaction volume will contain the cell membranes, fluorescent ligand, unlabeled compound, and assay buffer.

-

For non-specific binding determination, use a saturating concentration of a known cannabinoid receptor ligand (e.g., rimonabant for CB1, SR 144528 for CB2).

-

-

Data Acquisition:

-

Measure the TR-FRET signal at different time points using a plate reader capable of HTRF detection. The signal is a ratio of the acceptor and donor emission intensities.

-

-

Data Analysis:

-

For saturation binding, plot the specific binding signal against the concentration of the fluorescent ligand to determine the Kd.

-

For competition binding, plot the TR-FRET signal against the concentration of the unlabeled competitor to determine the IC50.

-

Use kinetic models, such as the Motulsky-Mahan model, to analyze the association (kon) and dissociation (koff) rates of the unlabeled ligands.

-

Visualizations

Caption: Workflow for a radioligand cannabinoid receptor binding assay.

References

- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": ADB-FUBIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolic profiling of new synthetic cannabinoids, ADB-FUBIATA, this compound, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Utilizing AFUBIATA as a Reference Standard in Forensic Toxicology

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of AFUBIATA as a reference standard in forensic toxicology. This compound is an analytical reference material structurally related to synthetic cannabinoids.[1] As with many novel psychoactive substances (NPS), the identification and quantification of this compound and its metabolites in biological specimens are crucial for forensic investigations.[2][3] These protocols are designed to be adapted and validated by individual laboratories according to established international guidelines for bioanalytical method validation.[4][5]

Chemical Information:

| Parameter | Value |

| Formal Name | 1-[(4-fluorophenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-acetamide |

| Synonyms | Adamantyl-FUBIATA |

| CAS Number | 2985275-14-5 |

| Molecular Formula | C₂₇H₂₉FN₂O |

| Formula Weight | 416.5 |

Logical Workflow for Method Development and Validation

The following diagram outlines the logical workflow for establishing and validating an analytical method for this compound in a forensic toxicology laboratory.

Caption: Workflow for this compound analytical method development.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of novel psychoactive substances and should be validated in-house. High-resolution mass spectrometry (HRMS) is recommended for the detection and characterization of this compound and its metabolites.

Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol or dimethylformamide (DMF).

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable deuterated internal standard (e.g., this compound-d₅, if available).

-

IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Human Urine)

This protocol outlines a solid-phase extraction (SPE) procedure for the extraction of this compound and its metabolites from urine.

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.

Detailed Steps:

-

Pipette 1 mL of urine into a labeled tube.

-

Add 10 µL of the 100 ng/mL IS working solution.

-

For the detection of glucuronidated metabolites, perform enzymatic hydrolysis using β-glucuronidase.

-

Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase for analysis.

Instrumental Analysis: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A suitable gradient to separate this compound from its metabolites and endogenous matrix components.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Full scan and data-dependent MS/MS (ddMS2).

Method Validation Parameters

The analytical method should be validated according to international guidelines, assessing the following parameters:

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |

| Matrix Effect | Assessed to ensure it does not compromise the accuracy and precision of the method. |

| Stability | Analyte stability evaluated under various storage and handling conditions (freeze-thaw, short-term, long-term). |

Metabolite Identification

A study on the in-vitro metabolic profiling of this compound identified several phase I metabolites. The most abundant metabolites are formed through hydroxylation and N-dealkylation, with ketone formation also observed. The most abundant metabolite, A16, is hydroxylated at the adamantane moiety and is recommended as a urinary marker for this compound consumption.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Data Presentation

All quantitative data generated during method validation should be summarized in clearly structured tables for easy comparison and review.

Example Table: Accuracy and Precision Data

| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

| LLOQ | ||||

| Low QC | ||||

| Mid QC | ||||

| High QC |

Conclusion

The use of a well-characterized reference standard is fundamental to the accuracy and reliability of forensic toxicological analyses. This document provides a framework for the development and validation of analytical methods for the novel psychoactive substance this compound. Adherence to these protocols and established validation guidelines will ensure that the data generated is robust, reliable, and fit for purpose in a forensic setting. Individual laboratories should perform in-house validation to demonstrate the suitability of their specific methods.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Advances in analytical methodologies for detecting novel psychoactive substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]

- 4. scribd.com [scribd.com]

- 5. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

AFUBIATA: Application Notes and Protocols for New Psychoactive Substance (NPS) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFUBIATA is a novel synthetic cannabinoid receptor agonist (SCRA) that has recently emerged as a new psychoactive substance (NPS). Structurally, it is an adamantane-derived indole, distinguishing it from many earlier classes of synthetic cannabinoids. As an NPS, this compound poses a potential public health risk, necessitating its study to understand its pharmacological and toxicological profile. These application notes provide an overview of this compound's known characteristics and detailed protocols for its in vitro metabolism and analysis, aiding researchers in its identification and characterization.

Chemical and Pharmacological Profile

This compound acts as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, the primary targets of delta-9-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis. However, like many SCRAs, its potency and efficacy can differ significantly from THC, leading to a different and potentially more dangerous toxicological profile.

Quantitative Pharmacological Data

The following table summarizes the in vitro functional activity of this compound at human CB1 and CB2 receptors. This data is crucial for understanding its potential psychoactive effects and its interaction with the endocannabinoid system.

| Compound | Assay Type | Receptor | pEC50 | Emax (%) |

| This compound | FLIPR Membrane Potential Assay | hCB1 | 6.8 | 100 |

| FLIPR Membrane Potential Assay | hCB2 | <5 | - |

Data sourced from Sparkes et al., 2024.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is adapted from the methodology described by Watanabe et al. (2023) for the investigation of the phase I metabolism of this compound.

Objective: To identify the phase I metabolites of this compound produced by human liver microsomes (HLMs).

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs) (20 mg/mL)

-

NADPH-regenerating system (Solution A and Solution B)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Methanol

-

Acetonitrile

-

LC-HRMS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine 5 µL of this compound (100 µM in methanol), 25 µL of HLMs (20 mg/mL), and 345 µL of phosphate buffer (0.1 M, pH 7.4).

-

Add 100 µL of Solution A of the NADPH-regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Start the reaction by adding 25 µL of Solution B of the NADPH-regenerating system.

-

Incubate the mixture at 37°C for 1 hour with gentle shaking.

-

-

Termination of Reaction:

-

Stop the reaction by adding 500 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a 50% methanol solution for LC-HRMS analysis.

-

Expected Results: The primary metabolic pathways for this compound are hydroxylation and N-dealkylation, with ketone formation also observed[1][2]. The most abundant metabolite is typically A16, which is hydroxylated at the adamantane moiety[1][2].

Synthesis of this compound

The following is a general synthetic scheme based on procedures for analogous adamantane-derived indole carboxamides. A detailed, step-by-step protocol for the synthesis of this compound can be found in the supplementary information of the publication by Sparkes et al. (2024).

General Reaction Scheme:

-

N-Alkylation of Indole-3-carboxylic acid: The indole-3-carboxylic acid is N-alkylated with a suitable pentyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide).

-

Amide Coupling: The resulting N-pentyl-indole-3-carboxylic acid is then coupled with amantadine using a standard peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., dimethylformamide).

Purification: The final product is typically purified by column chromatography on silica gel.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for the in vitro metabolism of this compound.

Proposed Metabolic Pathway of this compound

Caption: Major phase I metabolic pathways of this compound.

Cannabinoid Receptor Signaling Pathway

Caption: General signaling pathway of cannabinoid receptor agonists.

Disclaimer

This compound is a research chemical and a new psychoactive substance. Its pharmacological and toxicological properties are not fully understood. This information is intended for research purposes only by qualified professionals. Appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for Assessing the Cytotoxicity of a Novel Natural Product, Afubiata

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of the cytotoxic potential of novel natural products is a critical step in drug discovery and development. These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of a novel compound, referred to herein as Afubiata. The described protocols detail established methodologies to quantify cell viability, membrane integrity, and the induction of apoptosis. Adherence to these standardized assays will ensure reproducible and comparable data, facilitating the initial characterization of this compound's cytotoxic profile.

Natural products are a rich source of bioactive compounds with therapeutic potential.[1][2] However, they can also exhibit toxicity. Therefore, a thorough assessment of their effects on cell health is essential.[1] Commonly employed cytotoxicity assays include the MTT assay to measure metabolic activity as an indicator of cell viability, the LDH assay to assess plasma membrane damage, and apoptosis assays to detect programmed cell death.[3]

Data Presentation